methyl (2S)-2-tert-butoxycarbonylamino-3-(3,4-dimethoxyphenyl)propanoate methyl (2S)-2-tert-butoxycarbonylamino-3-(3,4-dimethoxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18011484
InChI: InChI=1S/C17H25NO6/c1-17(2,3)24-16(20)18-12(15(19)23-6)9-11-7-8-13(21-4)14(10-11)22-5/h7-8,10,12H,9H2,1-6H3,(H,18,20)/t12-/m0/s1
SMILES:
Molecular Formula: C17H25NO6
Molecular Weight: 339.4 g/mol

methyl (2S)-2-tert-butoxycarbonylamino-3-(3,4-dimethoxyphenyl)propanoate

CAS No.:

Cat. No.: VC18011484

Molecular Formula: C17H25NO6

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S)-2-tert-butoxycarbonylamino-3-(3,4-dimethoxyphenyl)propanoate -

Specification

Molecular Formula C17H25NO6
Molecular Weight 339.4 g/mol
IUPAC Name methyl (2S)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C17H25NO6/c1-17(2,3)24-16(20)18-12(15(19)23-6)9-11-7-8-13(21-4)14(10-11)22-5/h7-8,10,12H,9H2,1-6H3,(H,18,20)/t12-/m0/s1
Standard InChI Key ZCHJXBADGCGJJJ-LBPRGKRZSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

  • Molecular Formula: C<sub>17</sub>H<sub>25</sub>NO<sub>6</sub>

  • Molar Mass: 339.38 g/mol

  • CAS Registry Number: 1254365-77-9

Structural Characteristics

  • Core Structure: L-Phenylalanine derivative with:

    • Boc protection on the amino group.

    • Methyl ester at the carboxyl terminus.

    • 3,4-Dimethoxyphenyl side chain.

  • Stereochemistry: (2S) configuration ensures chirality, critical for biological activity .

Physicochemical Properties

  • Solubility: Likely soluble in organic solvents (e.g., THF, DCM) due to ester and Boc groups.

  • Stability: Boc group enhances stability under basic conditions but is acid-labile .

Synthesis and Optimization

Route 1: Boc Protection of L-DOPA Derivatives

  • Starting Material: L-3,4-Dihydroxyphenylalanine (L-DOPA).

  • Methyl Esterification: Reaction with methanol under acidic conditions.

  • Boc Protection: Treatment with Boc anhydride (Boc<sub>2</sub>O) in the presence of a base (e.g., NaHCO<sub>3</sub>) .

  • Methylation: Introduction of methoxy groups via alkylation or Mitsunobu reaction .

Yield: Up to 96% for analogous Boc-protected esters .

Route 2: Oxidative Functionalization

  • IBX-Mediated Oxidation: 2-Iodoxybenzoic acid (IBX) oxidizes tyrosine derivatives to generate DOPA analogs, followed by Boc protection and esterification .

Key Reaction Conditions

  • Temperature: 0–30°C for Boc protection to prevent epimerization .

  • Catalysts: DMAP (4-dimethylaminopyridine) for acyl transfer reactions .

  • Workup: Aqueous extraction and column chromatography for purification .

Characterization and Spectral Data

Spectroscopic Analysis

TechniqueKey FeaturesReference
<sup>1</sup>H-NMR- δ 1.42 ppm (Boc tert-butyl group).
- δ 3.71 ppm (methyl ester).
- δ 6.5–6.8 ppm (aromatic protons).
<sup>13</sup>C-NMR- δ 155–160 ppm (Boc carbonyl).
- δ 170 ppm (ester carbonyl).
- δ 55–60 ppm (methoxy carbons).
IR- 1740 cm<sup>-1</sup> (ester C=O).
- 1680 cm<sup>-1</sup> (Boc C=O).
HRMSm/z 340.1752 [M+H]<sup>+</sup> (calculated for C<sub>17</sub>H<sub>25</sub>NO<sub>6</sub>).

Applications in Research

Peptidomimetics and Drug Design

  • Antioxidant Agents: Structural analogs exhibit radical-scavenging activity via the 3,4-dimethoxyphenyl moiety .

  • Prodrug Development: Boc protection enhances bioavailability; methyl ester facilitates cellular uptake .

Material Science

  • Self-Assembled Nanostructures: Forms spherical nanoparticles (100–500 nm) for drug delivery .

Catalysis

  • Chiral Catalysts: Crown ether-modified derivatives act as supramolecular catalysts in asymmetric synthesis .

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